N,6-dimethoxy-N-methylquinoline-2-carboxamide
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Overview
Description
N,6-Dimethoxy-N-methylquinoline-2-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structure, has garnered interest for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethoxy-N-methylquinoline-2-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the amidation of quinoline-2-carboxylic acid with N-methylamine in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N,6-Dimethoxy-N-methylquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield N-methylquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N,6-Dimethoxy-N-methylquinoline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: Research focuses on its anticancer activity and its ability to inhibit specific enzymes or receptors.
Industry: It is used in the development of dyes, catalysts, and materials with unique properties
Mechanism of Action
The mechanism of action of N,6-dimethoxy-N-methylquinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
- N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine
- 4-Hydroxy-2-quinolones
- 2-Methylquinoline derivatives
Comparison: N,6-Dimethoxy-N-methylquinoline-2-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Compared to other quinoline derivatives, it may exhibit enhanced antimicrobial and anticancer properties due to the presence of methoxy and methyl groups .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N,6-dimethoxy-N-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-15(18-3)13(16)12-6-4-9-8-10(17-2)5-7-11(9)14-12/h4-8H,1-3H3 |
InChI Key |
NAKGZRXCFGQAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC2=C(C=C1)C=C(C=C2)OC)OC |
Origin of Product |
United States |
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